molecular formula C12H13N3O5S2 B14329710 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid CAS No. 105878-31-7

3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid

Cat. No.: B14329710
CAS No.: 105878-31-7
M. Wt: 343.4 g/mol
InChI Key: YXSLFXKJPPUIFZ-UHFFFAOYSA-N
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Description

3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an aromatic sulfonic acid derivative. This compound is characterized by the presence of two sulfonic acid groups and a hydrazinyl group attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of benzenesulfonic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the sulfonation of benzene using concentrated sulfuric acid, followed by the introduction of the hydrazinyl group through a nucleophilic substitution reaction. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonyl hydrides.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are used for sulfonation, while hydrazine is used for introducing the hydrazinyl group.

Major Products

The major products formed from these reactions include various sulfonyl and hydrazinyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and hydrazinyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.

    Sulfanilic acid: Contains an amino group instead of a hydrazinyl group.

    p-Toluenesulfonic acid: A methyl-substituted analog with similar sulfonic acid functionality.

Uniqueness

3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both hydrazinyl and sulfonic acid groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

105878-31-7

Molecular Formula

C12H13N3O5S2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3-hydrazinylphenyl)sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C12H13N3O5S2/c13-14-9-3-1-5-11(7-9)21(16,17)15-10-4-2-6-12(8-10)22(18,19)20/h1-8,14-15H,13H2,(H,18,19,20)

InChI Key

YXSLFXKJPPUIFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)NN

Origin of Product

United States

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